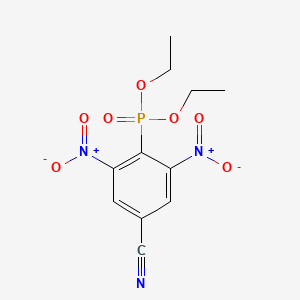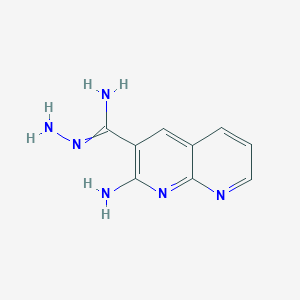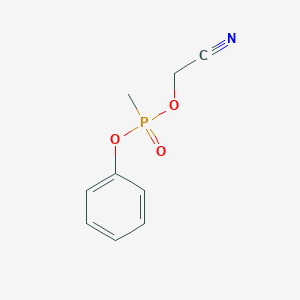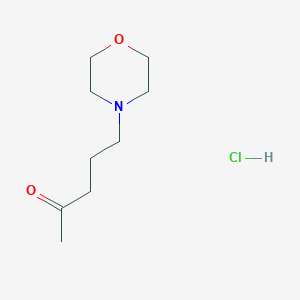
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-cyano-2,6-dinitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-cyano-2,6-dinitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under basic conditions. One common method is the palladium-catalyzed cross-coupling reaction between diethyl phosphite and 4-cyano-2,6-dinitrobenzyl halide . This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to carboxylic acid derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Reduction Reactions: Hydrogen gas and a palladium catalyst are typically used for the reduction of nitro groups.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the cyano group.
Major Products Formed
Substitution Reactions: Products include phosphonate esters, phosphonamides, and phosphonothioates.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphonate esters and other derivatives.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl (4-cyano-2,6-dinitrophenyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to active sites or interacting with key functional groups . The phosphonate group can mimic phosphate esters, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-cyanoethyl)phosphonate: Similar in structure but with a different substitution pattern on the phenyl ring.
Diethyl cyanomethylphosphonate: Contains a cyano group attached to a methylene group instead of a phenyl ring.
Uniqueness
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate is unique due to the presence of both cyano and dinitro groups on the phenyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications and as a research tool in studying enzyme mechanisms .
Eigenschaften
CAS-Nummer |
58263-50-6 |
|---|---|
Molekularformel |
C11H12N3O7P |
Molekulargewicht |
329.20 g/mol |
IUPAC-Name |
4-diethoxyphosphoryl-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C11H12N3O7P/c1-3-20-22(19,21-4-2)11-9(13(15)16)5-8(7-12)6-10(11)14(17)18/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
VRGRASONRKUJOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C#N)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)



![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)





